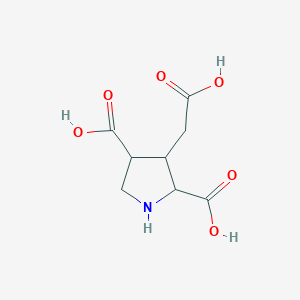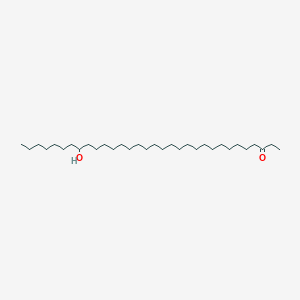
25-Hydroxydotriacontan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Hydroxydotriacontan-3-one is a long-chain aliphatic ketone with the molecular formula C32H64O2. This compound is part of a class of organic molecules known as alkanones, which are characterized by the presence of a ketone functional group. It is a relatively rare compound and has been identified in certain natural sources, including plant waxes and marine organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxydotriacontan-3-one typically involves the oxidation of the corresponding alcohol, 25-hydroxydotriacontanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound is less common due to its limited applications. it can be produced on a larger scale through the extraction and purification from natural sources, followed by chemical modification if necessary.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 25-Hydroxy-dotriacontanoic acid.
Reduction: 25-Hydroxydotriacontanol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound in studies of long-chain aliphatic ketones.
Biology: Investigated for its role in the biosynthesis of natural waxes and its presence in certain marine organisms.
Industry: Used in the formulation of certain types of lubricants and coatings.
Mechanism of Action
The mechanism of action of 25-Hydroxydotriacontan-3-one is primarily related to its chemical reactivity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. In biological systems, it may interact with lipid membranes due to its long hydrophobic chain, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Dotriacontane: A long-chain alkane with no functional groups.
25-Hydroxydotriacontanol: The corresponding alcohol of 25-Hydroxydotriacontan-3-one.
25-Hydroxy-dotriacontanoic acid: The oxidized form of this compound.
Comparison:
Dotriacontane: Lacks the functional reactivity of the ketone group, making it less versatile in chemical reactions.
25-Hydroxydotriacontanol: More reactive in reduction reactions but less so in oxidation compared to the ketone.
25-Hydroxy-dotriacontanoic acid: More polar and reactive in acid-base reactions but less so in nucleophilic additions.
Properties
CAS No. |
94413-31-7 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
25-hydroxydotriacontan-3-one |
InChI |
InChI=1S/C32H64O2/c1-3-5-6-22-26-29-32(34)30-27-24-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-23-25-28-31(33)4-2/h32,34H,3-30H2,1-2H3 |
InChI Key |
PMWIFCAKOPRVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


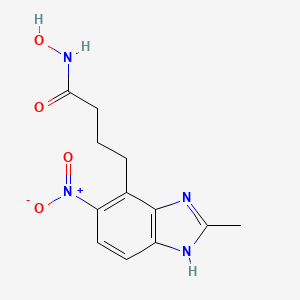

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
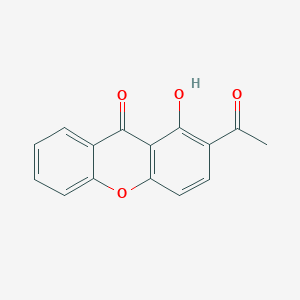
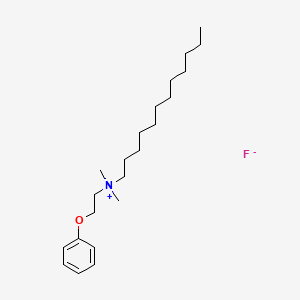
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
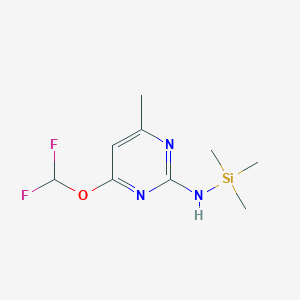
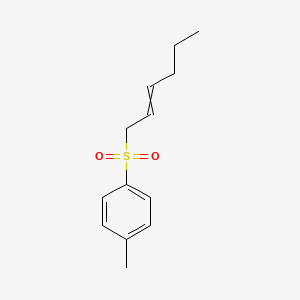
amino}ethyl acetate](/img/structure/B14359618.png)

